![molecular formula C9H13ClFN B1505234 (R)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride CAS No. 1213876-59-5](/img/structure/B1505234.png)
(R)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride
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Description
“®-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H13ClFNO. It is also known as “®-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride”. The IUPAC name for this compound is "(2R)-2-amino-2-(3-fluoro-2-methyl-phenyl)ethanol;hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=C(C=CC=C1F)C(CO)N.Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride” such as boiling point, melting point, and density are not available in the sources I have access to .Safety And Hazards
properties
CAS RN |
1213876-59-5 |
---|---|
Product Name |
(R)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride |
Molecular Formula |
C9H13ClFN |
Molecular Weight |
189.66 g/mol |
IUPAC Name |
(1R)-1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
WVEQNNWSAFCZKG-OGFXRTJISA-N |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@@H](C)N.Cl |
SMILES |
CC1=C(C=CC=C1F)C(C)N.Cl |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C)N.Cl |
Origin of Product |
United States |
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